2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid
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Overview
Description
2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid is an organic compound that belongs to the class of thioxanthenes This compound is characterized by the presence of a thioxanthene core, which is a sulfur-containing tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid typically involves the reaction of 9-oxo-9H-thioxanthene-2-ol with ethylene glycol and a sulfonating agent. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, followed by their subsequent reaction to form the final product. The process may be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of thioxanthene derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, with the reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various thioxanthene derivatives, sulfonic acid derivatives, and substituted thioxanthenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its chemical structure and the nature of the target molecules. The thioxanthene core plays a crucial role in its binding affinity and specificity, influencing the overall biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
9-Oxo-9H-thioxanthene-2-ol: A precursor in the synthesis of 2-{2-[(9-Oxo-9H-thioxanthen-2-YL)oxy]ethoxy}ethane-1-sulfonic acid.
Thioxanthene-2-carboxylic acid: Another thioxanthene derivative with different functional groups.
2-(Carboxymethoxy)-9H-thioxanthene-9-one: A compound with similar structural features but different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and sulfonic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
86841-03-4 |
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Molecular Formula |
C17H16O6S2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[2-(9-oxothioxanthen-2-yl)oxyethoxy]ethanesulfonic acid |
InChI |
InChI=1S/C17H16O6S2/c18-17-13-3-1-2-4-15(13)24-16-6-5-12(11-14(16)17)23-8-7-22-9-10-25(19,20)21/h1-6,11H,7-10H2,(H,19,20,21) |
InChI Key |
FUKQNKXKSZJLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)OCCOCCS(=O)(=O)O |
Origin of Product |
United States |
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